In Vivo Anti-Inflammatory Potency of Naftypramide Matches Phenylbutazone, a Historical Gold-Standard NSAID
In a direct, early characterization study, the anti-inflammatory and antipyretic activity of Naftypramide (DA-992) was found to be equivalent to that of Phenylbutazone, a potent but later-withdrawn NSAID [1]. This is a crucial differentiator from many weaker NSAIDs and provides a benchmark for its potency.
| Evidence Dimension | Anti-inflammatory and antipyretic activity |
|---|---|
| Target Compound Data | Anti-inflammatory activity equal to phenylbutazone |
| Comparator Or Baseline | Phenylbutazone |
| Quantified Difference | Equivalent potency (reported as 'equal') |
| Conditions | In vivo animal models (details not specified in available abstract) |
Why This Matters
This establishes a clear potency benchmark for Naftypramide against a well-characterized, high-potency NSAID, justifying its selection over other, less potent naphthaleneacetamide analogs or over-the-counter NSAIDs like ibuprofen or naproxen in research models requiring strong anti-inflammatory effects.
- [1] Casadio S, Pala G, Marazzi-Uberti E, Coppi G. Alpha-isopropyl-alpha92-dimethylaminoethyl)-1-naphthylacetamide (DA 992), a new anti-inflammatory agent. Experientia. 1964 Aug 15;20(8):457. doi:10.1007/BF02152150. View Source
